1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and a side chain containing a methylated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid can be achieved through a multi-step process:
Formation of the Furan Derivative: The synthesis begins with the preparation of 3-methylfuran-2-carboxylic acid. This can be achieved through the oxidation of 3-methylfuran using an oxidizing agent such as potassium permanganate or chromium trioxide.
Amidation: The carboxylic acid group of 3-methylfuran-2-carboxylic acid is then converted to an amide by reacting with methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Acylation: The resulting amide is then acylated with 2-bromoacetyl chloride to form the intermediate 2-[methyl-(3-methylfuran-2-carbonyl)amino]acetyl bromide.
Piperidine Ring Formation: The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Products may include furan-2,3-dicarboxylic acid or other oxidized derivatives.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Depending on the electrophile, products could include halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-[2-[Methyl-(2-furyl)amino]acetyl]piperidine-3-carboxylic acid: Similar structure but with an unsubstituted furan ring.
1-[2-[Methyl-(3-methylthiophene-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to the presence of the methylated furan ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-5-7-22-13(10)14(19)16(2)9-12(18)17-6-3-4-11(8-17)15(20)21/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDAMPRBXVIJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.